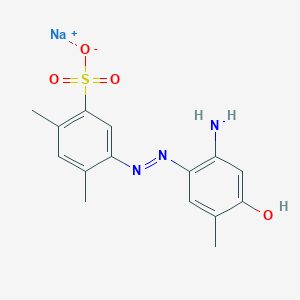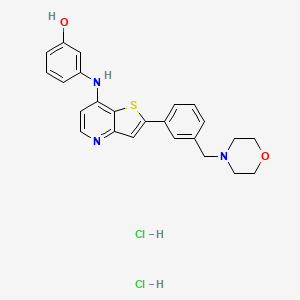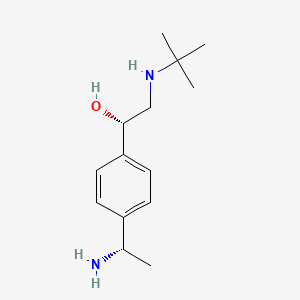
TAS3681
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TAS3681 is a potent and orally active androgen receptor antagonist. This compound suppressed the growth of AR positive prostate cancer (PCa) cells but did not affect that of AR-negative DU145 PCa cells, indicating a dependency on AR for efficacy. This compound effectively suppressed androgen-independent AR transactivation by growth factors and cytokines via AR downregulating activity. This compound treatment effectively decreased AR level in CRPC tumors in vivo. This compound exerts an anti-androgenic effect via two mechanisms of action: pure AR antagonism and AR decreasing activity. It is expected that this compound has a potential to overcome the resistance to current and 2nd-generation therapies targeting AR signaling.
Applications De Recherche Scientifique
Scientific Research and Technology Development Scientific research applications, such as TAS3681, are integral in probing the universe's deepest mysteries, understanding living things, and developing technologies that benefit humanity and generate wealth. This encompasses a wide range of scientific endeavors and technological innovations (Press, 2013).
Software and Computing in Scientific Research The complexity of scientific research applications is often due to the traditional programming languages used in their development, like C and Fortran. Modern commercial software, by contrast, utilizes toolkits and frameworks for rapid application development. Recognizing this, scientific software frameworks have begun to emerge, focusing on grid-enabling existing applications and developing new ones, enhancing programming productivity in scientific research (Appelbe et al., 2007).
Technology Assessment in Scientific Research Technology Assessment (TA) in scientific research addresses social, political, and environmental problems linked to scientific and technological developments. TA evaluates the potential consequences of new technologies, their use, and disposal, contributing to decision-making processes without necessarily focusing on technical realizations (Decker & Ladikas, 2004).
Enabling Scientific Research Through Technology Technological tools like the Toolkit for Accurate Scientific Software (TASS) significantly support computational science, offering formal verification of programs and ensuring functional equivalence between different programs. Such tools are crucial for ensuring the accuracy and reliability of scientific software, which is increasingly important in data-intensive scientific research (Siegel & Zirkel, 2011).
Data-Intensive Analysis in Scientific Research Efficient scientific research, especially in data-intensive domains, necessitates software applications that meet core requirements like interoperability, integration, automation, reproducibility, and efficient data handling. The integration of various technologies is often essential to meet these requirements, and understanding the role of these technologies is critical for supporting the needs of research scientists (Yao et al., 2014).
Propriétés
Formule moléculaire |
C26H24N4O2 |
|---|---|
SMILES |
Unknown |
Apparence |
Solid powder |
Synonymes |
TAS3681; TAS-3681; TAS 3681.; Unknown |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





